molecular formula C24H23NO B583618 (1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone CAS No. 1427325-61-8

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone

Cat. No.: B583618
CAS No.: 1427325-61-8
M. Wt: 341.5
InChI Key: DRPAIIWSIJRPFH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone involves several steps, starting with the preparation of the naphthyl moiety and the indole moiety. The naphthyl moiety is synthesized by adding a methyl group to the 2 position of naphthalene. The indole moiety is synthesized by reacting indole with butyl chloride to form 1-butylindole. These two moieties are then coupled together using a Friedel-Crafts acylation reaction to form the final product, this compound .

Chemical Reactions Analysis

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions used, but can include various oxidized or reduced forms of the compound .

Scientific Research Applications

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone has a wide range of scientific research applications. In chemistry, it is used to study the effects of synthetic cannabinoids on the human body and to develop new therapeutic agents. In biology, it is used to study the effects of cannabinoids on various biological processes, including cell signaling and gene expression. In medicine, it is used to develop new treatments for conditions like chronic pain and epilepsy. In industry, it is used to develop new materials and products that incorporate synthetic cannabinoids .

Mechanism of Action

The mechanism of action of (1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone involves binding to and activating the cannabinoid receptor 1 and cannabinoid receptor 2. These receptors are found throughout the body and are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. By activating these receptors, this compound can produce a wide range of effects, including analgesia, euphoria, and anti-inflammatory effects .

Comparison with Similar Compounds

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone is similar to other synthetic cannabinoids like JWH 018 and JWH 122, but it has a unique structure that gives it distinct properties. For example, the addition of a methyl group at the 2 position of the naphthyl moiety makes it more potent and selective for the cannabinoid receptor 1 compared to other synthetic cannabinoids . Similar compounds include JWH 018, JWH 122, and JWH 250 .

Properties

IUPAC Name

(1-butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-3-4-15-25-16-21(20-11-7-8-12-22(20)25)24(26)23-17(2)13-14-18-9-5-6-10-19(18)23/h5-14,16H,3-4,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPAIIWSIJRPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016557
Record name (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-61-8
Record name (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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